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Compound of Interest

Compound Name: Cadmium carbonate

Cat. No.: B147896 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the crystallographic data of cadmium
carbonate (CdCO₃), also known as the mineral otavite, with its isostructural analogue, calcite

(CaCO₃). Detailed experimental protocols for X-ray diffraction (XRD) analysis and Rietveld

refinement are presented, supported by experimental data to offer a practical resource for

material characterization.

Structural Comparison of Cadmium Carbonate and
Calcite
Cadmium carbonate is isostructural with calcite, meaning they share the same crystal

structure.[1] Both crystallize in the trigonal system with the space group R-3c.[1] This structural

similarity is expected, given that both cadmium and calcium are divalent cations. However, the

difference in their ionic radii leads to variations in their unit cell dimensions and, consequently,

their diffraction patterns.

A summary of the crystallographic data for both compounds is presented in the table below.

The data for cadmium carbonate is based on typical database entries, while the data for

calcite includes results from a detailed Rietveld refinement to illustrate the type of precise

information that can be obtained.
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Parameter
Cadmium Carbonate
(Otavite)

Calcite (Rietveld Refined)

Crystal System Trigonal Trigonal

Space Group R-3c R-3c

Lattice Parameters

a (Å) ~4.92 - 4.93 4.9896(1)

c (Å) ~16.21 - 16.27 17.0610(3)

Volume (Å³) ~338 - 342 367.85(1)

Atomic Coordinates

Ca/Cd (x, y, z) (0, 0, 0) (0, 0, 0)

C (x, y, z) (0, 0, 0.25) (0, 0, 0.25)

O (x, y, z) (~0.26, 0, 0.25) (0.2570(1), 0, 0.25)

Isotropic Displacement

Parameters (Å²)

Data not available in searched

resources

B(Ca) 0.65(1)

B(C) 0.55(2)

B(O) 1.01(1)

Selected Bond Distances (Å)
Data not available in searched

resources

Ca-O 2.358(1)

C-O 1.282(1)

Refinement Statistics
Data not available in searched

resources

Rwp (%) 8.5

GOF (Goodness of Fit) 1.2
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Note: A complete set of experimentally determined atomic coordinates and displacement

parameters from a Rietveld refinement of pure cadmium carbonate was not available in the

searched resources. The provided values for otavite are based on general crystallographic

databases. The calcite data is representative of a typical Rietveld refinement result.

Experimental Protocols
A standard experimental workflow for the XRD analysis and Rietveld refinement of a crystalline

powder like cadmium carbonate is outlined below.

Sample Preparation and Data Collection
A pure, powdered sample of cadmium carbonate is required. The sample should be gently

ground to a fine, uniform particle size to minimize preferred orientation effects. The powder is

then mounted in a sample holder for analysis.

X-ray diffraction data is collected using a powder diffractometer. Typical experimental

parameters include:

X-ray Source: Cu Kα radiation (λ = 1.5406 Å)

Scan Type: Continuous scan

Scan Range (2θ): 10-120°

Step Size: 0.02°

Time per Step: 1-2 seconds

Rietveld Refinement
The collected powder XRD pattern is then analyzed using the Rietveld method. This involves

fitting a calculated diffraction pattern to the experimental data by refining a set of instrumental

and structural parameters. The process is typically carried out using specialized software.

The refinement strategy involves a sequential adjustment of parameters:
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Initial Refinement: The scale factor and background parameters are refined. The background

is often modeled using a polynomial function.

Unit Cell and Profile Parameters: The lattice parameters (a and c) and peak profile

parameters (e.g., Caglioti parameters U, V, W) are refined to match the peak positions and

shapes. A pseudo-Voigt function is commonly used to model the peak shapes.

Structural Parameters: The atomic coordinates and isotropic or anisotropic displacement

parameters (thermal parameters) are then refined.

Final Refinement: All parameters are refined simultaneously until the best fit between the

calculated and observed patterns is achieved. The quality of the fit is assessed using

numerical indicators such as the weighted-profile R-factor (Rwp) and the goodness-of-fit

(GOF).

Visualizing the Workflow and Structural
Relationships
The following diagrams, generated using the DOT language, illustrate the experimental

workflow and the logical steps in Rietveld refinement.
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Sample Preparation

XRD Data Collection

Rietveld Refinement

Output

Start with pure CdCO3 powder

Grind to fine powder

Mount on sample holder

Collect powder XRD pattern

Perform Rietveld Refinement

Analyze refined structural parameters

Obtain crystallographic data

Click to download full resolution via product page

XRD Analysis and Rietveld Refinement Workflow
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Input Data

Refinement Steps

Validation

Refined Model

Experimental XRD Pattern

Compare Calculated and Experimental Patterns

Initial Structural Model
(Space Group, Approx. Atomic Positions)

Refine Scale Factor & Background

Refine Lattice & Profile Parameters

Refine Atomic Positions & Displacement Parameters

Simultaneous Refinement of All Parameters

Assess Goodness of Fit (Rwp, GOF)

Final Crystal Structure Model
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Logical Flow of Rietveld Refinement
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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